molecular formula C13H9N3O4 B2382639 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate CAS No. 433323-57-0

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate

Cat. No.: B2382639
CAS No.: 433323-57-0
M. Wt: 271.232
InChI Key: YPERNVZXPUFLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is a complex organic compound that features a unique combination of a triazinone ring and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate typically involves the following steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as aminobenzonitrile and hydrazine derivatives.

    Attachment of the Furan Carboxylate Group: The furan carboxylate group is introduced via esterification or amidation reactions using furan-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazinone or furan rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the triazinone nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or triazinone rings.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a triazinone ring and a furan carboxylate group. This structure provides distinct reactivity and potential for diverse applications that are not commonly found in other similar compounds.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-20-13(18)11-6-3-7-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERNVZXPUFLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.